2,3-Dihydroxypropyl 12-hydroxyoctadecanoate
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Overview
Description
Preparation Methods
The synthesis of 2,3-Dihydroxypropyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxystearic acid with glycerol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Industrial production methods often employ catalysts to increase the reaction rate and yield .
Chemical Reactions Analysis
2,3-Dihydroxypropyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,3-Dihydroxypropyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying lipid metabolism and enzyme interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 12-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can modulate enzyme activity and cellular signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,3-Dihydroxypropyl 12-hydroxyoctadecanoate is unique due to its specific combination of hydroxyl and ester functional groups. Similar compounds include:
Glycerol monostearate: Lacks the hydroxyl group on the stearic acid moiety.
12-Hydroxystearic acid: Lacks the glycerol backbone.
Glycerol monooleate: Contains an unsaturated fatty acid instead of the hydroxystearic acid.
This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs.
Properties
CAS No. |
6284-43-1 |
---|---|
Molecular Formula |
C21H42O5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h19-20,22-24H,2-18H2,1H3 |
InChI Key |
RVNAQNUKCZKJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(CO)O)O |
Origin of Product |
United States |
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